molecular formula C13H14 B12540188 2-(2-Methylprop-1-en-1-yl)-1H-indene CAS No. 819871-43-7

2-(2-Methylprop-1-en-1-yl)-1H-indene

Katalognummer: B12540188
CAS-Nummer: 819871-43-7
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: QVGYFDOGJQMBMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methylprop-1-en-1-yl)-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This particular compound features a methylprop-1-en-1-yl group attached to the second carbon of the indene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylprop-1-en-1-yl)-1H-indene can be achieved through several methods. One common approach involves the alkylation of indene with 2-methylprop-1-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indene, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methylprop-1-en-1-yl)-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using reagents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated indenes, nitroindenes, sulfonated indenes.

Wissenschaftliche Forschungsanwendungen

2-(2-Methylprop-1-en-1-yl)-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 2-(2-Methylprop-1-en-1-yl)-1H-indene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The specific pathways and targets depend on the functional groups present and the overall structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylprop-1-en-1-ylbenzene: Similar structure but lacks the fused cyclopentene ring.

    2-Methylprop-1-en-1-yl-naphthalene: Contains an additional benzene ring, making it a larger and more complex molecule.

    2-Methylprop-1-en-1-yl-tetrahydro-2H-pyran: Features a different ring system, leading to distinct chemical properties.

Uniqueness

2-(2-Methylprop-1-en-1-yl)-1H-indene is unique due to its indene core structure, which imparts specific reactivity and stability

Eigenschaften

CAS-Nummer

819871-43-7

Molekularformel

C13H14

Molekulargewicht

170.25 g/mol

IUPAC-Name

2-(2-methylprop-1-enyl)-1H-indene

InChI

InChI=1S/C13H14/c1-10(2)7-11-8-12-5-3-4-6-13(12)9-11/h3-8H,9H2,1-2H3

InChI-Schlüssel

QVGYFDOGJQMBMV-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC1=CC2=CC=CC=C2C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.